Lithium laurate

Übersicht

Beschreibung

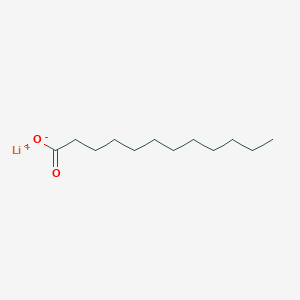

Lithium laurate is a metallorganic compound with the chemical formula LiO2C(CH2)10CH3 . It is classified as a metallic soap, i.e., a metal derivative of a fatty acid . In contrast to the lubricants lithium stearate and lithium 12-hydroxystearate, lithium laurate is of minor commercial value .

Molecular Structure Analysis

Lithium laurate forms colorless crystals of the tetragonal crystal system, with cell parameters a = 2.83 nm, c = 1.17 nm, and 24 formula units per cell (Z = 24) . It is slightly soluble in water, ethanol, and diethyl ether .Physical And Chemical Properties Analysis

Lithium laurate is a colorless (white) solid with a molar mass of 206.25 g·mol−1 . It has a density of 0.87 g/cm3 and a melting point of 229.8 °C . It is slightly soluble in water .Wissenschaftliche Forschungsanwendungen

Application in Lithium-Metal Batteries

Specific Scientific Field

This application falls under the field of Energy Storage and Battery Technology .

Summary of the Application

Lithium Laurate is used in Lithium-Metal Batteries . These batteries show great promise as the next generation of rechargeable batteries . The efficiency of the electrodeposition–electrodissolution cycle in these batteries is a crucial metric for evaluating their performance .

Methods of Application or Experimental Procedures

In lithium-metal batteries, lithium ions are deposited on the anode during charging to form lithium metal, which then dissolves into lithium ions during discharging . The anode often transforms into a mixture of lithium grains and electrolyte-decomposition products . Some of the lithium grains can become electrically isolated from the rest of the electrode, resulting in loss of battery capacity .

Results or Outcomes

Experiments reveal that rest periods after battery discharge might help to solve the problem of electrically isolated lithium grains . It has been suggested that these isolated lithium grains can reconnect to the anode after calendar ageing of the discharged battery .

Application in Photocatalysis

Specific Scientific Field

This application falls under the field of Photocatalysis and Environmental Chemistry .

Summary of the Application

Lithium Laurate has been used in the synthesis of Nickel-Chromium-Layered Double Hydroxides (Ni/Cr-LDHs) . These materials have been investigated as potential photocatalysts for the degradation of Methylene Orange (MO) , a common dye pollutant .

Methods of Application or Experimental Procedures

Laurate (LA−)-intercalated Ni/Cr-LDHs were synthesized using the co-precipitation method . A series of LDHs with various molar ratios of Ni²⁺ (or Mg²⁺)/Cr³⁺ (or Fe³⁺)/LA− (or CO₃²⁻) were prepared for comparison .

Results or Outcomes

The photocatalytic removal rate of MO with an initial concentration of 100 mg/L by Ni/Cr (2/1)−1.0LA LDH (0.5 g/L) could be up to 80% with UV light irradiation for 3 h . This was almost twice higher than that of the sorption test . The photocatalytic reaction was in accordance with the pseudo-first-order kinetics, which implied that the catalytic process took place on the surface of the catalyst .

Application in Solid-State Batteries

Summary of the Application

Lithium Laurate has been researched for its potential use in Solid-State Batteries . These batteries are a promising technology for energy storage, with the potential for higher energy density and improved safety compared to traditional liquid electrolyte batteries .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures for this application are not detailed in the available resources .

Results or Outcomes

The specific results or outcomes for this application are not detailed in the available resources .

Application in Lubricants

Specific Scientific Field

This application falls under the field of Industrial Chemistry .

Summary of the Application

Lithium Laurate is classified as a metallic soap, i.e., a metal derivative of a fatty acid . While it’s of minor commercial value compared to lithium stearate and lithium 12-hydroxystearate, it’s used in the production of certain types of lubricants .

Results or Outcomes

Application in Lithium-Sulfur Batteries

Summary of the Application

Lithium Laurate has been researched for its potential use in Lithium-Sulfur Batteries . These batteries are a promising technology for energy storage, with the potential for higher energy density and improved safety compared to traditional liquid electrolyte batteries .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

lithium;dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O2.Li/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h2-11H2,1H3,(H,13,14);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZEPWULHRMVZQR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CCCCCCCCCCCC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23LiO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

143-07-7 (Parent) | |

| Record name | Lithium laurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014622130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20163328 | |

| Record name | Lithium laurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20163328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium laurate | |

CAS RN |

14622-13-0 | |

| Record name | Lithium laurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014622130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithium laurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20163328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lithium laurate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.133 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

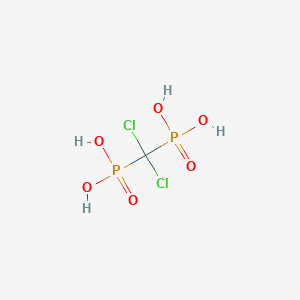

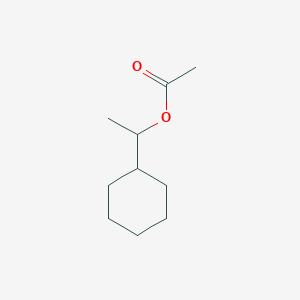

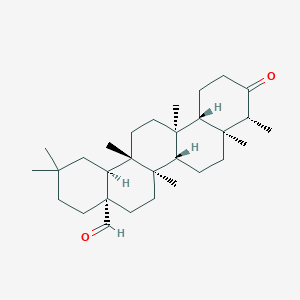

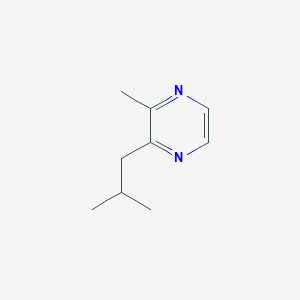

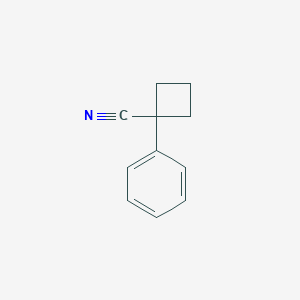

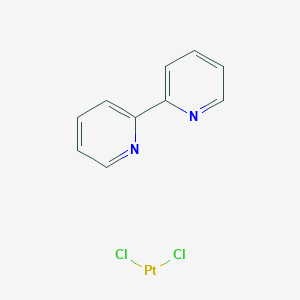

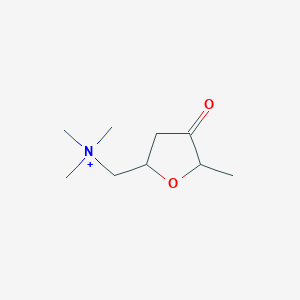

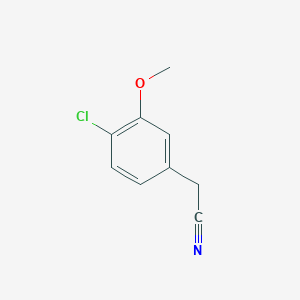

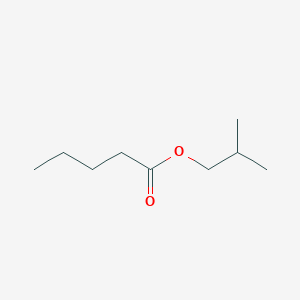

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[2-(Diethylamino)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B76364.png)